molecular formula C12H17BrFNO2 B13452376 Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate

Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate

Cat. No.: B13452376
M. Wt: 306.17 g/mol
InChI Key: IYTPMCMDBBALBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromoethynyl group, and a fluorine atom attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromoethynyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom may influence the compound’s reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate is unique due to the combination of the piperidine ring, the bromoethynyl group, and the fluorine atom. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C12H17BrFNO2

Molecular Weight

306.17 g/mol

IUPAC Name

tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C12H17BrFNO2/c1-11(2,3)17-10(16)15-8-5-12(14,4-7-13)6-9-15/h5-6,8-9H2,1-3H3

InChI Key

IYTPMCMDBBALBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#CBr)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.